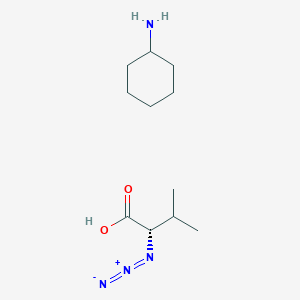

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₅H₉N₃O₂ and its molecular weight is 143.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N3-L-Val-OH (CHA), also known as (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt, (2S)-2-azido-3-methylbutanoic acid;cyclohexanamine, or N3-Val CHA, is a click chemistry reagent containing an azide group and a valine derivative

Mode of Action

The compound contains an azide group, which is known to participate in click chemistry reactions . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the field of drug discovery. The azide group in N3-L-Val-OH (CHA) can react with various compounds under specific conditions, forming a covalent bond .

Biochemical Pathways

Given its structure and properties, it can be inferred that this compound may be involved in various biochemical reactions, particularly those involving the formation of covalent bonds through click chemistry .

Result of Action

Given its role as a click chemistry reagent, it can be inferred that this compound may facilitate the formation of covalent bonds between various molecules, potentially leading to the synthesis of complex structures .

Action Environment

The action, efficacy, and stability of N3-L-Val-OH (CHA) can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For instance, the efficiency of click chemistry reactions can be affected by these factors .

Actividad Biológica

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt, with CAS number 1217462-63-9, is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its role as an intermediate in the synthesis of various pharmaceutical agents. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Overview of the Compound

This compound is primarily recognized as an impurity in the antiviral drug Acyclovir. Its structural properties suggest potential biological interactions, which warrant investigation into its pharmacological effects and mechanisms.

Target Interactions

The compound acts as a crucial intermediate in drug synthesis, particularly for antiviral medications. Its azido group may facilitate specific interactions with biological targets, influencing the efficacy and safety profile of the final drug products.

Biochemical Pathways

As an intermediate, this compound is likely to influence several biochemical pathways depending on the context of its use in drug formulation. The exact pathways remain to be elucidated through further research.

Pharmacokinetics

The pharmacokinetic properties of this compound are not well-documented; however, they would largely depend on the final drug it contributes to forming. Factors such as absorption, distribution, metabolism, and excretion can vary significantly based on the chemical structure of the resultant drug.

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Antiviral Properties : As an impurity in Acyclovir, it may exhibit similar antiviral properties. Acyclovir is known for its effectiveness against herpes simplex virus infections and varicella-zoster virus.

- Potential Toxicity : Preliminary studies suggest that azido compounds can exhibit cytotoxic effects. The specific toxicity profile of this compound requires thorough investigation to assess safety in therapeutic applications.

Case Studies and Research Findings

- Antiviral Activity Assessment : Research has indicated that azido derivatives can enhance the antiviral activity of nucleoside analogs like Acyclovir. Studies focusing on structural modifications have shown that varying substituents can significantly influence antiviral potency.

- Toxicological Evaluations : Investigations into related azido compounds have demonstrated potential cytotoxic effects on mammalian cell lines. Such findings highlight the need for careful evaluation of this compound's safety profile.

- Pharmacological Applications : The compound's role as a synthetic intermediate suggests potential applications in developing novel therapeutic agents targeting viral infections.

Data Table: Comparison with Related Compounds

| Compound Name | CAS Number | Biological Activity | Known Applications |

|---|---|---|---|

| This compound | 1217462-63-9 | Antiviral (as Acyclovir impurity) | Intermediate in drug synthesis |

| Acyclovir | 59277-89-3 | Antiviral | Treatment of herpes viruses |

| Azidothymidine (AZT) | 30516-87-1 | Antiviral | HIV treatment |

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt often involves the azidation of isovaleric acid derivatives. This process can be accomplished through various methods, including:

- Nucleophilic substitution : Utilizing azide ion as a nucleophile to replace a leaving group.

- Click chemistry : Leveraging the azide functionality for further functionalization reactions, particularly in bioconjugation applications.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of antiviral agents, notably Valacyclovir, which is used in the treatment of herpes simplex virus infections and other viral diseases. The azido group facilitates further modifications that enhance the pharmacological properties of the resulting compounds .

Biological Research

The compound is utilized in biological studies due to its ability to participate in click chemistry reactions. These reactions are pivotal for:

- Labeling biomolecules : The azido group can react with alkyne-functionalized probes to label proteins or nucleic acids for imaging and tracking within biological systems.

- Drug delivery systems : Its properties allow it to be incorporated into drug delivery vehicles that target specific cells or tissues.

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block for constructing complex heterocycles and other functionalized molecules. Its reactivity can be harnessed to create new compounds with desired biological activities or materials properties .

Case Study 1: Antiviral Drug Development

Research has shown that derivatives of this compound can lead to the development of potent antiviral agents. A study demonstrated the synthesis of various derivatives that exhibited enhanced activity against herpes simplex virus types 1 and 2. The azido group was crucial for modifying the pharmacokinetic properties of the drugs, leading to improved efficacy in vivo .

Case Study 2: Bioconjugation Techniques

In another study, this compound was employed in bioconjugation experiments where it was reacted with alkyne-containing biomolecules. This approach enabled researchers to visualize cellular processes by tagging proteins with fluorescent markers through click chemistry, demonstrating its utility in cellular imaging .

Summary Table of Applications

| Application Domain | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for antiviral drug synthesis | Enhances drug efficacy and specificity |

| Biological Research | Bioconjugation for imaging | Allows tracking of biomolecules in vivo |

| Synthetic Chemistry | Building block for complex organic compounds | Facilitates the creation of novel materials |

Propiedades

IUPAC Name |

(2S)-2-azido-3-methylbutanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXXCNHHCIMTCV-VWMHFEHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217462-63-9 |

Source

|

| Record name | 1217462-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.